(R)-3-(Piperidin-2-YL)pyridine 2 hydrochloride is a chemical compound that belongs to the class of piperidine derivatives, which are widely recognized for their significant roles in medicinal chemistry, particularly in drug development. This compound features a piperidine ring attached to a pyridine structure, with the hydrochloride form enhancing its solubility and stability in various applications. The systematic name reflects its stereochemistry, indicating that it is the (R)-enantiomer, which is often crucial for biological activity.
The compound can be sourced from various chemical suppliers and is typically classified as a pharmaceutical intermediate. Its structural formula is C10H14N2·2HCl, and it has a molecular weight of approximately 253.14 g/mol. The compound's classification as a piperidine derivative places it among other biologically active compounds that exhibit diverse pharmacological properties.
The synthesis of (R)-3-(Piperidin-2-YL)pyridine 2 hydrochloride typically involves the following steps:
In industrial settings, automated reactors are employed to optimize yield and purity, ensuring consistency across batches.
The molecular structure of (R)-3-(Piperidin-2-YL)pyridine 2 hydrochloride can be represented as follows:
This structure indicates the presence of both piperidine and pyridine functional groups, which contribute to its chemical reactivity and biological activity.
(R)-3-(Piperidin-2-YL)pyridine 2 hydrochloride can undergo several types of chemical reactions:
The mechanism of action for (R)-3-(Piperidin-2-YL)pyridine 2 hydrochloride involves its interaction with specific molecular targets:
These interactions are critical for its potential therapeutic effects, particularly in neurological contexts.
The enantioselective construction of the (R)-3-(piperidin-2-yl)pyridine framework relies on stereocontrolled strategies that preserve chiral fidelity during piperidine ring formation or functionalization. Three principal methodologies demonstrate efficacy:
Chiral Resolution of Racemates: Classical resolution remains practically viable despite theoretical limitations. Diastereomeric salt formation using chiral acids like L-tartaric acid or dibenzoyl-D-tartaric acid enables separation of (R)-enantiomers from racemic 3-(piperidin-2-yl)pyridine free bases. While operationally straightforward, maximum theoretical yield constraints (≤50%) and solvent-intensive crystallization optimization limit industrial scalability [1] [9].
Asymmetric Hydrogenation: Catalytic enantioselective reduction of prochiral pyridinylpyridine precursors offers superior atom economy. Iridium complexes with chiral P,N-ligands (e.g., BoPhoz-type ligands) facilitate hydrogenation of 3-vinylpyridine-piperidinone intermediates, achieving enantiomeric excess (ee) >95% under optimized pressures (50-100 bar H₂) [8] [9]. Rhodium catalysts (e.g., Rh/(R,R)-Et-DuPhos) enable milder conditions (5-10 bar H₂) but exhibit sensitivity to nitrogen protonation states, requiring pyridinium salt formation for optimal stereoselectivity [9].
Chiral Auxiliary-Mediated Cyclization: Ring-closing strategies employ enantiopure glycine equivalents condensed with acrolein derivatives. A notable approach utilizes (R)-N-tert-butanesulfinyl imines in aza-Diels-Alder reactions, constructing the piperidine ring with diastereoselectivity >98:2 after auxiliary removal. This method provides unambiguous stereochemical outcomes but introduces synthetic steps for auxiliary introduction/cleavage [1] [8].
Table 1: Comparative Enantioselective Synthesis Approaches
Methodology | Chiral Control Element | Typical ee (%) | Yield Range (%) | Key Limitation |
---|---|---|---|---|
Chiral Resolution | Diastereomeric salt crystallization | 90-99 | 30-42 | Low maximum yield |
Iridium-Catalyzed Hydrogenation | P,N-Ligands | 92-99 | 75-88 | High pressure requirement |
Rhodium-Catalyzed Hydrogenation | DuPhos-type ligands | 85-97 | 70-82 | Requires pyridinium pre-formation |
Chiral Auxiliary Cyclization | tert-Butanesulfinyl group | >98 (de) | 60-75 | Multi-step auxiliary manipulation |
Functionalization of the pyridine-piperidine core diverges into two dominant pathways with distinct stereochemical implications:
Lithiation-Condensation leverages directed ortho-metalation (DoM) for introducing electrophiles adjacent to nitrogen. Protection of the piperidine nitrogen (e.g., SEM, benzenesulfonyl) enables regiospecific lithiation at the pyridine C-4 position using strong bases (n-BuLi, LDA) at -78°C in THF. Critical studies demonstrate that additives like bis(2-dimethylaminoethyl) ether (BDMAE) enhance lithiation efficiency (>95% conversion) by stabilizing the aryllithium intermediate against decomposition [5] . Subsequent condensation with electrophiles (aldehydes, ketones) proceeds with retention of configuration at chiral piperidine centers. This route excels in introducing aromatic/heteroaromatic substituents but faces challenges with highly electrophilic carbonyls prone to side reactions [5] .
Table 2: Functionalization Route Comparison
Parameter | Lithiation-Condensation | Pyridinoylpiperidine Reduction |
---|---|---|
Reaction Conditions | -78°C, anhydrous THF, protective group required | 50-100°C, 10-100 bar H₂, acid co-catalyst |
Key Reagents | n-BuLi/LDA, BDMAE additive, electrophiles | Ru/C, Rh/Al₂O₃, Ir-phosphine complexes |
Functional Group Tolerance | Moderate (sensitive to reducible groups) | Low (reduction-sensitive groups prohibited) |
Typical Yield Range | 46-93% (aldehydes); 40-68% (ketones) | 75-92% |
Stereochemical Integrity | High retention at piperidine chiral center | Risk of epimerization under acidic conditions |
Pyridinoylpiperidine Reduction employs catalytic hydrogenation of pre-formed 3-(pyridinoyl)piperidine derivatives. Heterogeneous ruthenium on titania (Ru/TiO₂) facilitates chemoselective pyridine ring reduction without epimerizing the existing piperidine stereocenter under acidic conditions (pH 4-5, acetic acid) [8] [9]. Recent cobalt-based catalysts (e.g., Co/TiN-melamine) enable water-mediated hydrogenation, enhancing sustainability. While high-yielding, this method imposes constraints: 1) Requirement for acid-stable substrates, 2) Limited tolerance for reducible functionalities (nitro, alkenes), and 3) Potential over-reduction to decahydro derivatives without precise pressure/temperature control [8] [9].
Conversion of the (R)-3-(piperidin-2-yl)pyridine free base to its dihydrochloride salt serves critical physicochemical and stability objectives. The protocol necessitates strict stoichiometric control:
Salt Formation Protocol: The free base dissolved in anhydrous diethyl ether or THF undergoes gradual addition of 2.0-2.2 equivalents of hydrochloric acid (1-4M in dioxane) at 0-5°C. Maintaining temperature <10°C prevents exothermic amine salt disproportionation. The resulting precipitate is isolated by cold filtration, washed with cold ether, and dried under vacuum (40-60°C) to constant weight. Excess acid (>2.2 eq) risks hygroscopic monohydrochloride monohydrate formation, while sub-stoichiometric acid (<1.8 eq) yields unstable hemihydrate phases [1] [2].
Enhanced Stability Mechanisms: Protonation of both nitrogens (pyridine: pKa ~5.2; piperidine: pKa ~10.8) suppresses oxidative degradation pathways. Comparative stability studies show the dihydrochloride salt exhibits >10-fold reduction in degradation rate versus the free base under accelerated conditions (40°C/75% RH). The crystalline lattice energy contributes significantly, with X-ray powder diffraction confirming a highly ordered monoclinic structure (P2₁ space group) that impedes water ingress [1] [3].
Solubility-Bioavailability Tradeoffs: While hydrochloride formation enhances aqueous solubility (>50 mg/mL versus <1 mg/mL for free base), it introduces pH-dependent dissolution behavior. The salt demonstrates optimal solubility below pH 4.5 (gastric conditions), facilitating rapid absorption. However, precipitation risks emerge at intestinal pH (6.5-7.4), potentially offsetting bioavailability gains—a consideration for orally targeted derivatives [1] [3].
Table 3: Dihydrochloride Salt Characterization
Property | Free Base | Dihydrochloride Salt | Analytical Method |
---|---|---|---|
Molecular Weight | 162.23 g/mol | 235.15 g/mol | Mass spectrometry |
Water Solubility (25°C) | <1 mg/mL | >50 mg/mL | USP dissolution apparatus |
Melting Point | 98-102°C (decomp.) | 268-271°C (decomp.) | Differential scanning calorimetry |
Hygroscopicity | High | Low | Dynamic vapor sorption |
Degradation Rate (40°C) | 5.2%/month | 0.4%/month | HPLC-UV at 254 nm |
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5